molecular formula C9H8ClN3O2 B11794452 4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid

4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid

Cat. No.: B11794452
M. Wt: 225.63 g/mol
InChI Key: BNJGCLYFBZZPHB-UHFFFAOYSA-N
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Description

4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused with an azepine ring. The presence of a chlorine atom at the 4th position and a carboxylic acid group at the 6th position further distinguishes this compound, making it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

4-chloro-8,9-dihydro-7H-pyrimido[4,5-b]azepine-6-carboxylic acid

InChI

InChI=1S/C9H8ClN3O2/c10-7-6-3-5(9(14)15)1-2-11-8(6)13-4-12-7/h3-4H,1-2H2,(H,14,15)(H,11,12,13)

InChI Key

BNJGCLYFBZZPHB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=C1C(=O)O)C(=NC=N2)Cl

Origin of Product

United States

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